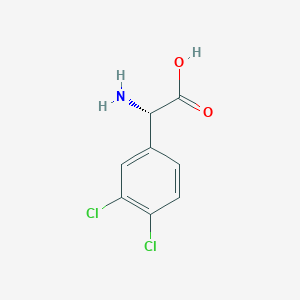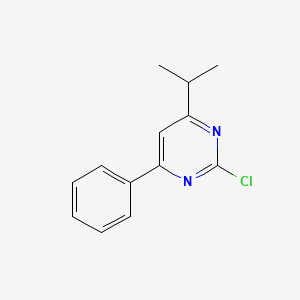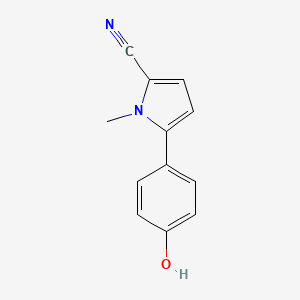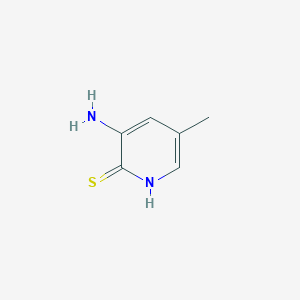![molecular formula C15H14O3 B12855650 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol is an organic compound that features a biphenyl structure with a dioxolane ring and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol . The biphenyl structure can be introduced through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization and coupling reactions. The use of eco-friendly reductants, such as glucose, in alkaline medium has been explored for the synthesis of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Aplicaciones Científicas De Investigación
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and biphenyl structure contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(2-Oxo-1,3-dioxolan-4-yl)methanol: Contains a dioxolane ring and a hydroxyl group but lacks the biphenyl structure.
Uniqueness
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol is unique due to its combination of a dioxolane ring, biphenyl structure, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
3-[4-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-3-1-2-13(10-14)11-4-6-12(7-5-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2 |
Clave InChI |
AEDFUIGHMQGJGK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
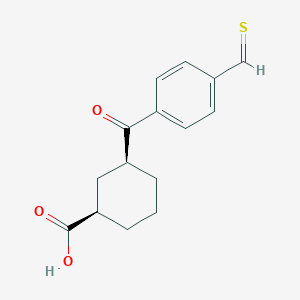
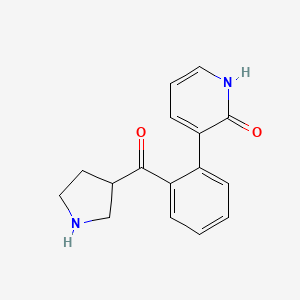

![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
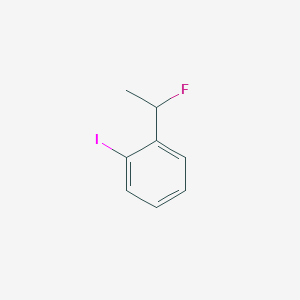
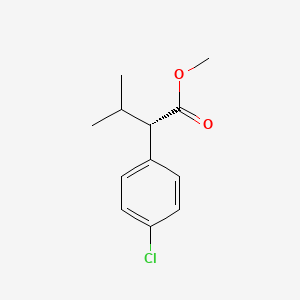
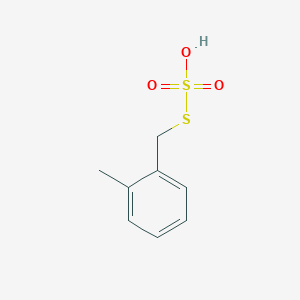
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)

